molecular formula C8H5Br3 B047015 2,4,6-Tribromostyrene CAS No. 36327-34-1

2,4,6-Tribromostyrene

Cat. No. B047015
CAS RN: 36327-34-1
M. Wt: 340.84 g/mol
InChI Key: ICKFOGODAXJVSQ-UHFFFAOYSA-N
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Description

2,4,6-Tribromostyrene is a chemical compound with the molecular formula C8H5Br3 . It is also known by other names such as 1,3,5-Tribromo-2-vinylbenzene and 1,3,5-Tribromo-2-ethenylbenzene . The average mass of this compound is 340.837 Da .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromostyrene consists of a benzene ring with three bromine atoms and a vinyl group attached to it . The molecular weight of this compound is 340.84 .


Physical And Chemical Properties Analysis

2,4,6-Tribromostyrene is a powder with a density of 2.1 . It has a glass transition temperature of 195°C and a softening point of 220°C . It is soluble in tetrahydrofuran (THF) but insoluble in water .

Scientific Research Applications

  • Chemical Synthesis and Catalysis : 2,4,6-tribromostyrene is a crucial component in the synthesized silanethiones, which are promising in chemical synthesis and catalysis (Suzuki, Tokitoh, Okazaki, Nagase, & Goto, 1998).

  • Cancer Treatment : It forms the basis for 2,4,6-tribromostyrene-based organometallic cages, which are used to deliver floxuridine derivatives to cancer cells through water-soluble interactions (Yi, Barry, Furrer, Zava, Dyson, Therrien, & Kim, 2012).

  • Biological and Pharmaceutical Applications : 2,4,6-Triarylpyridines, derivatives of tribromostyrene, exhibit properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic, and are used in pesticides, fungicides, and herbicides (Maleki, 2015).

  • Material Science : 2,4,6-tri(pyridyl)-1,3,5-triazine ligands are used in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies (Therrien, 2011).

  • Polymer Science : 2,4,6-Tribromophenyl methacrylate, related to 2,4,6-tribromostyrene, can be terpolymerized with styrene and acrylonitrile, affecting the thermal stability and flammability behavior of the terpolymers (Janović, Sarić, & Vogl, 1985).

  • Environmental Science : 2,4,6-Tribromophenol, a degradation product of brominated flame retardants and a pesticide, is found ubiquitously in the environment (Koch & Sures, 2018).

  • Medical Applications : Host-guest compounds encapsulated in 2,4,6-tribromostyrene show cytotoxicities against human ovarian A2780 cancer cells (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Safety and Hazards

The safety data sheet for Poly(2,4,6-tribromostyrene) suggests avoiding dust formation and breathing in vapors, mist, or gas . It is recommended to use protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1,3,5-tribromo-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKFOGODAXJVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25587-82-0
Record name Benzene, 1,3,5-tribromo-2-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25587-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80189867
Record name 2,4,6-Tribromostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromostyrene

CAS RN

36327-34-1
Record name 1,3,5-Tribromo-2-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36327-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromostyrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromostyrene
Source EPA DSSTox
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Record name 2,4,6-tribromostyrene
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Record name 2,4,6-TRIBROMOSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions 2,4,6-Tribromostyrene as a common microplastic contaminant found in various fish species. Why is this compound, specifically, concerning in the context of marine pollution?

A1: While the study focuses on the identification of microplastics and doesn't delve into the specific health effects of 2,4,6-Tribromostyrene, its presence is concerning for several reasons.

  • Persistence: 2,4,6-Tribromostyrene, as a component of some polystyrene products, is known for its resistance to degradation in the environment []. This persistence allows it to accumulate in the food chain, potentially reaching humans who consume contaminated seafood.

Q2: The research highlights the presence of 2,4,6-Tribromostyrene in different fish species depending on their habitat. What does this finding suggest about the distribution and fate of this microplastic in the marine environment?

A2: The study found 2,4,6-Tribromostyrene in pelagic, demersal/benthopelagic, and benthic fish species []. This widespread distribution suggests:

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